molecular formula C15H12Cl2N2O3 B4685653 4-[({[(2,4-dichlorophenyl)amino]carbonyl}amino)methyl]benzoic acid

4-[({[(2,4-dichlorophenyl)amino]carbonyl}amino)methyl]benzoic acid

Cat. No. B4685653
M. Wt: 339.2 g/mol
InChI Key: HJTGTNADPJXBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[(2,4-dichlorophenyl)amino]carbonyl}amino)methyl]benzoic acid, also known as DCFDA, is a chemical compound that has been widely used in scientific research. It belongs to the family of fluorescein derivatives and is commonly used as a fluorescent probe to measure intracellular reactive oxygen species (ROS) levels.

Mechanism of Action

4-[({[(2,4-dichlorophenyl)amino]carbonyl}amino)methyl]benzoic acid is a non-fluorescent compound that is converted into a fluorescent product in the presence of ROS. The mechanism of action involves the oxidation of the this compound molecule by ROS, resulting in the formation of a highly fluorescent compound, 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is directly proportional to the amount of ROS present in the cell.
Biochemical and Physiological Effects:
This compound has been used to study the effects of various compounds on intracellular ROS levels. For example, this compound has been used to study the antioxidant properties of natural compounds, such as curcumin and resveratrol. It has also been used to study the effects of environmental toxins, such as heavy metals, on intracellular ROS levels.

Advantages and Limitations for Lab Experiments

4-[({[(2,4-dichlorophenyl)amino]carbonyl}amino)methyl]benzoic acid has several advantages as a fluorescent probe for measuring intracellular ROS levels. It is highly sensitive and specific for ROS, and it can be used in a variety of cell types and experimental conditions. However, there are also some limitations to the use of this compound. For example, this compound can be oxidized by non-ROS species, such as peroxynitrite, which can lead to false positive results. Additionally, this compound can be toxic to cells at high concentrations, which can affect the accuracy of the results.

Future Directions

There are several future directions for the use of 4-[({[(2,4-dichlorophenyl)amino]carbonyl}amino)methyl]benzoic acid in scientific research. One area of interest is the development of new fluorescent probes that are more specific for ROS and less prone to false positive results. Another area of interest is the use of this compound in vivo to measure ROS levels in animal models of disease. Finally, this compound could be used in combination with other fluorescent probes to study the effects of ROS on other cellular processes, such as mitochondrial function and autophagy.
Conclusion:
In conclusion, this compound is a valuable tool for measuring intracellular ROS levels in scientific research. It has been widely used to study the effects of various compounds on ROS levels and has several advantages as a fluorescent probe. However, there are also some limitations to its use, and future research is needed to develop new and improved fluorescent probes for studying ROS in cells and animals.

Scientific Research Applications

4-[({[(2,4-dichlorophenyl)amino]carbonyl}amino)methyl]benzoic acid has been widely used in scientific research as a fluorescent probe to measure intracellular ROS levels. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The measurement of intracellular ROS levels is important in understanding the role of ROS in various cellular processes, including apoptosis, senescence, and aging.

properties

IUPAC Name

4-[[(2,4-dichlorophenyl)carbamoylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-11-5-6-13(12(17)7-11)19-15(22)18-8-9-1-3-10(4-2-9)14(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTGTNADPJXBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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